

Application Note: HPLC Analysis of Calcium Folate Hydrate Purity and Degradation

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Compound of Interest

Compound Name: Calcium folinate hydrate

Cat. No.: B13654151

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Introduction

Calcium folinate, the calcium salt of folinic acid, is a crucial medication used in cancer therapy, primarily to counteract the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil. Ensuring the purity and stability of **calcium folinate hydrate** is of paramount importance for its safety and therapeutic effectiveness. This application note provides a detailed protocol for the analysis of **calcium folinate hydrate** purity and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies are based on established analytical principles and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

HPLC Method for Purity and Degradation Analysis

A robust stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Chromatographic Conditions:

Parameter	Specification
Column	ACE C18 (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A	0.05 M Potassium Phosphate Tribasic and 1.7 g/L Tetrabutylammonium Hydrogen Sulfate in water, adjusted to pH 6.8 with phosphoric acid, mixed with Methanol (90:10 v/v).[1]
Mobile Phase B	Methanol[1]
Gradient Elution	A binary gradient is employed for optimal separation.
Flow Rate	0.5 mL/min[1]
Column Temperature	40 °C[1]
Detection Wavelength	280 nm[1]
Injection Volume	10 µL[1]

Standard and Sample Preparation

Standard Solution Preparation:

- Accurately weigh about 20 mg of Calcium Folate Reference Standard.
- Dissolve in a suitable solvent (e.g., mobile phase or water) in a 100 mL volumetric flask and dilute to volume.
- Further dilute to a final concentration of approximately 0.02 mg/mL with the same solvent.

Sample Solution Preparation (for Purity Assay):

- Accurately weigh a quantity of the **calcium folinate hydrate** sample equivalent to about 20 mg of anhydrous calcium folinate.
- Dissolve in a suitable solvent in a 100 mL volumetric flask and dilute to volume.
- Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method and to identify potential degradation products. The drug substance is subjected to stress conditions more severe than accelerated stability testing.

General Sample Preparation for Stress Studies:

Prepare a stock solution of **calcium folinate hydrate** at a concentration of approximately 1 mg/mL in a suitable solvent. This stock solution will be used for the following stress conditions.

2.3.1. Acid Hydrolysis:

- To 10 mL of the stock solution, add 1 mL of 0.1 N HCl.[\[1\]](#)
- Heat the mixture at 80°C for 2 hours.
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
- Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

2.3.2. Base Hydrolysis:

- To 10 mL of the stock solution, add 1 mL of 0.1 N NaOH.
- Heat the mixture at 80°C for 2 hours.
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
- Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

2.3.3. Oxidative Degradation:

- To 10 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24 hours, protected from light.

- Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

2.3.4. Thermal Degradation:

- Place the solid **calcium folinate hydrate** powder in a hot air oven at 105°C for 24 hours.
- After exposure, allow the sample to cool to room temperature.
- Prepare a solution with a final concentration of approximately 0.1 mg/mL in the mobile phase.

2.3.5. Photolytic Degradation:

- Expose the solid **calcium folinate hydrate** powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
- After exposure, prepare a solution with a final concentration of approximately 0.1 mg/mL in the mobile phase.

Data Presentation

The following tables summarize the expected quantitative data from the purity and forced degradation analyses.

Table 1: Purity Analysis of **Calcium Folate Hydrate**

Sample ID	Calcium Folate (%)	Total Impurities (%)
Batch 001	99.8	0.2
Batch 002	99.5	0.5
Batch 003	99.9	0.1

Table 2: Summary of Forced Degradation Studies of **Calcium Folate Hydrate**

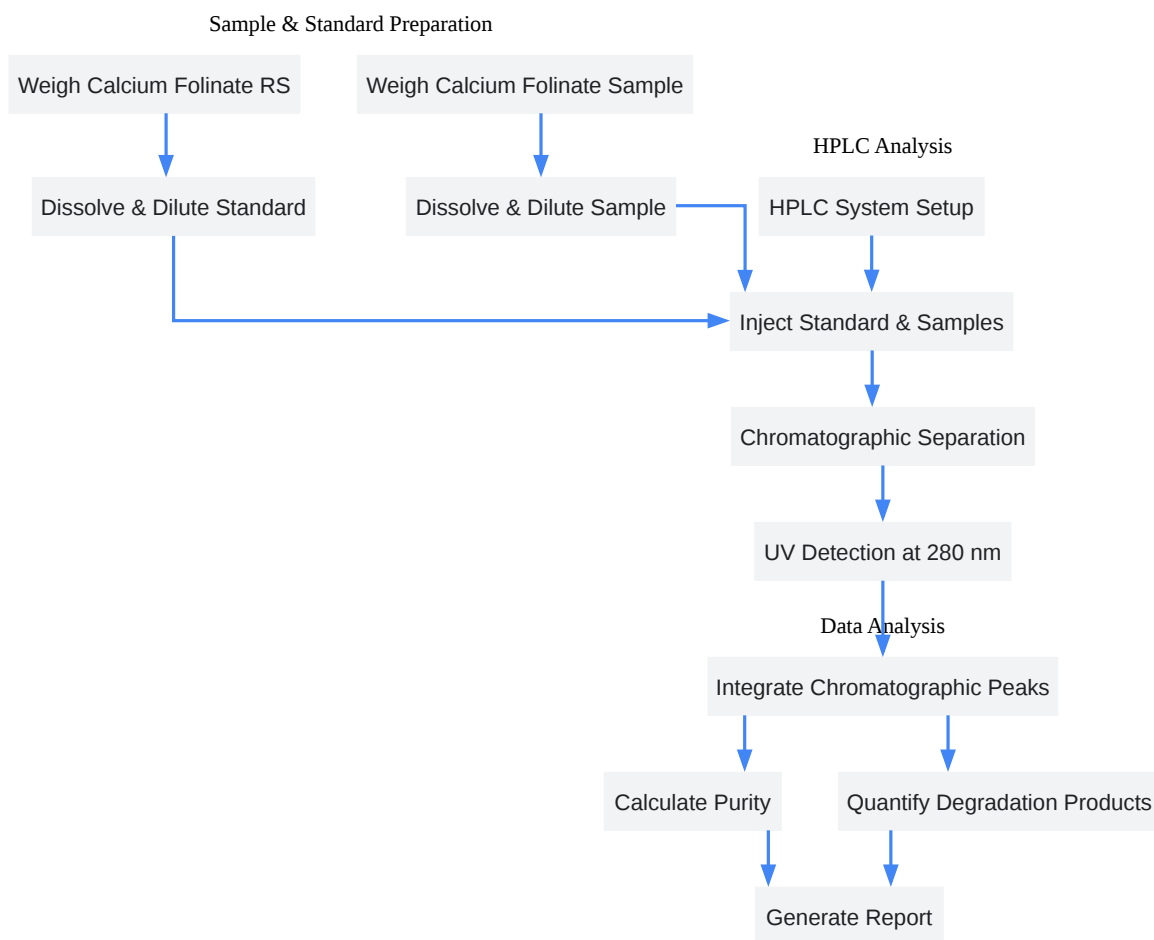
Stress Condition	% Degradation of Calcium Folate	Major Degradation Products Observed	Mass Balance (%)
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)	~15%	p-Aminobenzoylglutamic acid, Folic Acid	98.5%
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)	~10%	Folic Acid, Unknown Degradant 1	99.1%
Oxidative (3% H ₂ O ₂ , RT, 24h)	~20%	N-formyl-p-aminobenzoyl-L-glutamic acid, Unknown Degradant 2	98.2%
Thermal (105°C, 24h)	~5%	Folic Acid	99.5%
Photolytic (UV/Vis light)	~8%	Unknown Degradant 3	99.3%

Note: The percentage of degradation and the identity of degradation products are based on typical findings and may vary depending on the specific experimental conditions and the purity of the initial material.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **calcium folinate hydrate**.

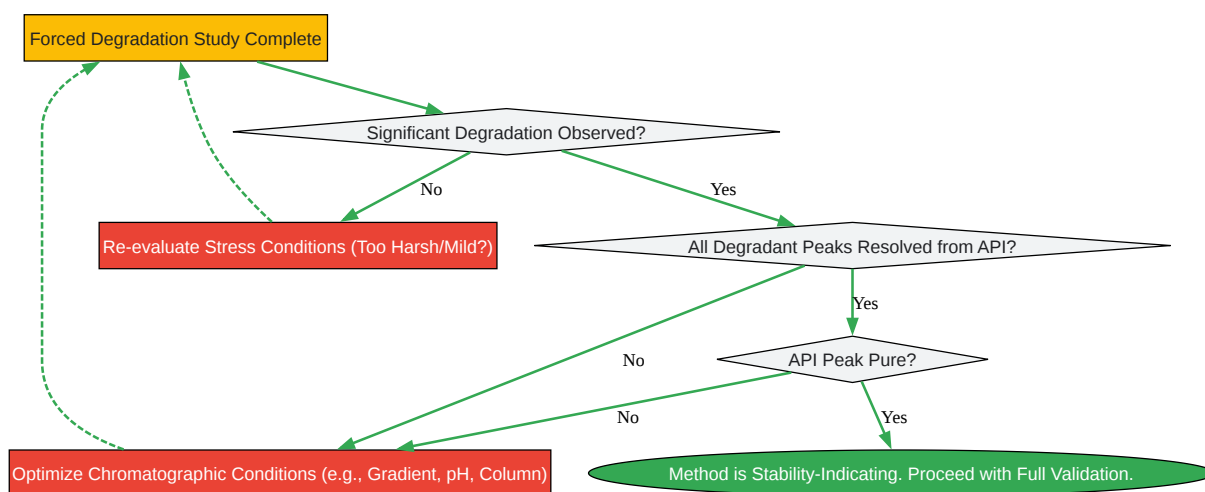
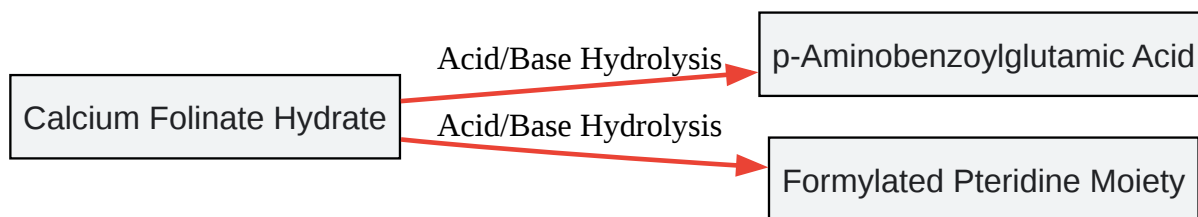


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Caption: Workflow for HPLC analysis.

Potential Degradation Pathway of Calcium Folate

The following diagram illustrates a simplified potential degradation pathway of calcium folinate under hydrolytic conditions. The primary degradation involves the cleavage of the amide bond.



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References

- 1. ijpsr.com [ijpsr.com]
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